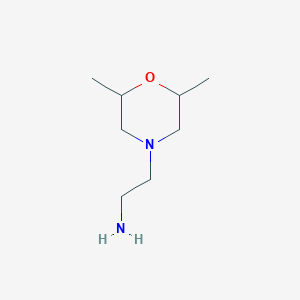
(2-クロロ-4-フルオロフェニル)アセチルクロリド
説明
(2-Chloro-4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
(2-Chloro-4-fluorophenyl)acetyl chloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)acetyl chloride typically involves the chlorination of (2-Chloro-4-fluorophenyl)acetic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions . The reaction proceeds as follows:
(2-Chloro-4-fluorophenyl)acetic acid+SOCl2→(2-Chloro-4-fluorophenyl)acetyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of (2-Chloro-4-fluorophenyl)acetyl chloride is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: (2-Chloro-4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (2-Chloro-4-fluorophenyl)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: Used as an acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Conducted in aqueous media at ambient temperature.
Friedel-Crafts Acylation: Performed under anhydrous conditions with a Lewis acid catalyst.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(2-Chloro-4-fluorophenyl)acetic acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation.
作用機序
The mechanism of action of (2-Chloro-4-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules .
類似化合物との比較
- (2-Chloro-4-fluorophenyl)acetic acid
- 4-Fluorophenylacetyl chloride
- 2-Chloro-4-fluoroacetophenone
Comparison:
- (2-Chloro-4-fluorophenyl)acetyl chloride is unique due to its dual halogen substitution (chlorine and fluorine), which imparts distinct reactivity and selectivity in chemical reactions compared to its analogs.
- 4-Fluorophenylacetyl chloride lacks the chlorine substituent, resulting in different reactivity and applications.
- 2-Chloro-4-fluoroacetophenone has a ketone functional group instead of an acyl chloride, leading to different chemical behavior and uses.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7-4-6(11)2-1-5(7)3-8(10)12/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRSVTMKTCLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373951 | |
| Record name | (2-Chloro-4-fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-45-1 | |
| Record name | 2-Chloro-4-fluorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)





![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)







